molecular formula C7H14O2 B010175 2,3,3-Trimethylbutanoic acid CAS No. 19910-29-3

2,3,3-Trimethylbutanoic acid

Cat. No.: B010175
CAS No.: 19910-29-3
M. Wt: 130.18 g/mol
InChI Key: ILBXYVICWFMUPR-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutanoic acid is an organic compound with the molecular formula C7H14O2. It is a branched-chain carboxylic acid, known for its unique structural configuration, which includes three methyl groups attached to the butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of isobutyric acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3,3-trimethylbutyronitrile. This process typically requires a metal catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Acid chlorides

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

  • 2-Methylbutanoic acid
  • 3-Methylbutanoic acid
  • 2,2-Dimethylbutanoic acid

Comparison: 2,3,3-Trimethylbutanoic acid is unique due to the presence of three methyl groups on the butanoic acid backbone, which imparts distinct steric and electronic properties. Compared to 2-Methylbutanoic acid and 3-Methylbutanoic acid, it has a higher degree of branching, leading to different reactivity and physical properties. 2,2-Dimethylbutanoic acid, while also branched, differs in the position of the methyl groups, resulting in variations in chemical behavior and applications .

Properties

IUPAC Name

2,3,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBXYVICWFMUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380771
Record name 2,3,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19910-29-3
Record name 2,3,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of racemic 2,3,3-Trimethylbutanoic acid?

A1: Racemic this compound crystallizes from acetone solution incorporating water of crystallization, forming a structure denoted as (C7H14O3·0.5H2O). The crystal structure reveals extensive intermolecular hydrogen bonding between the hydroxy and carboxylic acid groups. This hydrogen bonding leads to the formation of polymeric networks within the crystal lattice. []

Q2: How can 2-Amino-2,3,3-trimethylbutanamide be synthesized in its optically pure form?

A2: The synthesis begins with the preparation of racemic 2-Acetamido-2,3,3-trimethylbutanoic acid from pinacolone in a three-step process. Resolution of this racemic mixture is then achieved using quinine, which selectively crystallizes with one enantiomer. This allows for the isolation of optically pure (S)-2-Amino-2,3,3-trimethylbutanamide. All intermediates and the final product can be characterized using various spectroscopic methods. []

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